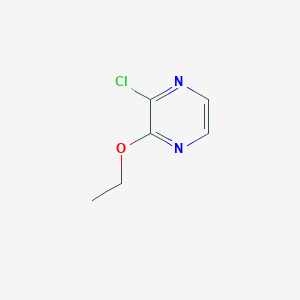

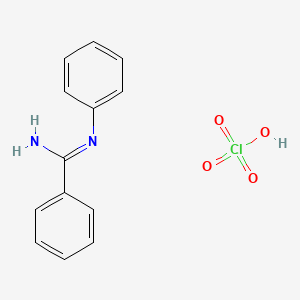

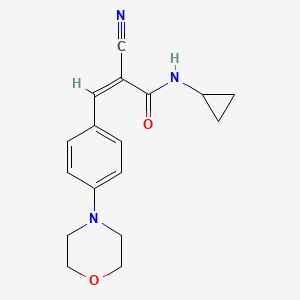

![molecular formula C10H13NO4S B2820973 4-[(Ethylsulfonyl)(methyl)amino]benzoic acid CAS No. 915909-03-4](/img/structure/B2820973.png)

4-[(Ethylsulfonyl)(methyl)amino]benzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“4-[(Ethylsulfonyl)(methyl)amino]benzoic acid” is a chemical compound with the linear formula C10H13NO4S . It is an important intermediate for the production of pharmaceutical products, dyes, flavors, and preservatives .

Synthesis Analysis

The synthesis of “4-[(Ethylsulfonyl)(methyl)amino]benzoic acid” involves several steps. One method involves reacting 2-methoxy-4-acetaminomethyl benzoate with chlorosulfonic acid for 6-9 hours in a reactor. This is followed by hydrolysis separation to obtain 2-methoxy-4-acetamino-5-sulfonylchloromethyl benzoate. The obtained product is then reacted with sodium sulfite and diethyl sulfate for 6-9 hours under reflux conditions. Finally, operations such as acidification with hydrochloric acid are carried out to obtain the target product .Molecular Structure Analysis

The molecular structure of “4-[(Ethylsulfonyl)(methyl)amino]benzoic acid” is represented by the linear formula C10H13NO4S . More detailed structural information can be found in databases like ChemSpider .Aplicaciones Científicas De Investigación

Inhibition of Na+/H+ Exchanger for Cardiac Protection

Research on compounds structurally related to 4-[(Ethylsulfonyl)(methyl)amino]benzoic acid, such as benzoylguanidines, has shown potential in inhibiting the Na+/H+ exchanger. This inhibition is beneficial during cardiac ischemia and reperfusion, helping in the preservation of cellular integrity and functional performance. Such inhibitors can be used as adjunctive therapy in the treatment of acute myocardial infarction, showcasing the importance of structural variations in achieving potency and selectivity for NHE inhibition (Baumgarth, Beier, & Gericke, 1997).

Development of EP1 Receptor Selective Antagonists

In the quest for optimized medicinal agents, derivatives of 4-[(Ethylsulfonyl)(methyl)amino]benzoic acid-like structures have been explored for their antagonist activity on EP1 receptor subtype. Heteroaryl sulfonamides, for example, have been found to show significant in vivo antagonist activity, underlining the potential for these compounds in therapeutic applications. Structure-activity relationship (SAR) studies further demonstrate the critical role of sulfonamide and benzoic acid functionalities in modulating biological activity (Naganawa et al., 2006).

Synthesis of Intermediates for Pharmaceutical Compounds

The synthetic methodologies for creating 4-[(Ethylsulfonyl)(methyl)amino]benzoic acid and its derivatives highlight their importance as intermediates in pharmaceutical manufacturing. These methods allow for the production of compounds like amisulpride, illustrating the crucial steps involved in generating ethylsulfonyl functional groups. Such synthetic strategies are vital for developing active pharmaceutical ingredients (APIs) with precise molecular configurations required for drug efficacy (Wang Yu, 2008).

Advanced Material Science Applications

Beyond pharmaceuticals, sulfonamide and benzoic acid derivatives are explored for their roles in material science, such as in the development of novel sulfonated polyimides for fuel cell applications. These materials demonstrate improved water stability and proton conductivity, essential attributes for efficient and durable fuel cell membranes. The synthesis of such polyimides involves sulfonated diamines, showing the versatility of sulfonamide-based compounds in high-performance material applications (Fang et al., 2002).

Electrooxidation and Catalytic Systems

The electrooxidation of sulfamyl toluenes to produce benzoic acid derivatives like 4-(Di-n-propylsulfamyl)benzoic acid underscores the utility of electrochemical methods in synthesizing drug molecules under mild conditions. This approach highlights the importance of functional group transformations in medicinal chemistry, offering safer and more sustainable alternatives to traditional synthetic routes (Michman & Weiss, 1990).

Propiedades

IUPAC Name |

4-[ethylsulfonyl(methyl)amino]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO4S/c1-3-16(14,15)11(2)9-6-4-8(5-7-9)10(12)13/h4-7H,3H2,1-2H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPMWPANTEVODDT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)N(C)C1=CC=C(C=C1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(Ethylsulfonyl)(methyl)amino]benzoic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

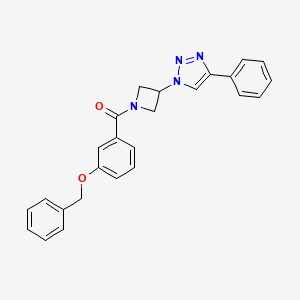

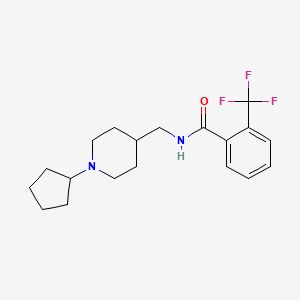

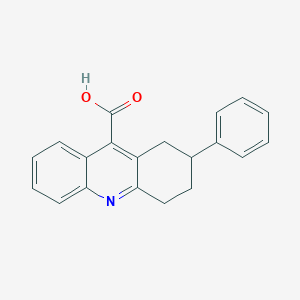

![N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2820893.png)

![Methyl (2S,5S)-1-[2-[methyl(prop-2-enoyl)amino]acetyl]-5-phenylpyrrolidine-2-carboxylate](/img/structure/B2820894.png)

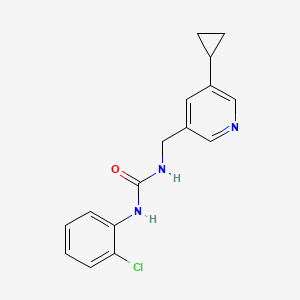

![N-(1H-benzo[d]imidazol-2-yl)-6-morpholinopyrimidine-4-carboxamide](/img/structure/B2820897.png)